N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is a benzoxazepine-derived compound featuring a 7-membered oxazepine ring fused to a benzene moiety. The molecule includes a 4-methylbenzamide substituent at the 8-position of the benzoxazepine core and an isobutyl group at the 5-position. Its structural uniqueness lies in the combination of a rigid heterocyclic framework with hydrophobic substituents (isobutyl, dimethyl, and methyl groups), which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-15(2)13-25-19-11-10-18(12-20(19)28-14-23(4,5)22(25)27)24-21(26)17-8-6-16(3)7-9-17/h6-12,15H,13-14H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHPDSFMAZDNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the oxazepine ring, followed by functionalization to introduce the isobutyl and dimethyl groups. The final step often involves the coupling of the oxazepine derivative with 4-methylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the safety and environmental compliance of the production method.
Chemical Reactions Analysis
Types of Reactions
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Position on the Benzoxazepine Core
- Target Compound : Benzamide substituent at the 8-position of the benzoxazepine ring.
- : 4-(Trifluoromethyl)benzamide at the 7-position .
- : 2-Methylbenzamide at the 7-position .
The 7- vs.
Benzamide Substituent Modifications
*Note: Molecular formula and weight for the target compound are inferred based on structural similarity to .
Physicochemical and Structural Insights
Molecular Weight and Solubility
Substituent Electronic Effects
- Trifluoromethyl () : Strong electron-withdrawing effect, which could stabilize the amide bond or modulate electronic interactions with targets .
- Methoxy () : Electron-donating groups that may enhance solubility or participate in hydrogen bonding, albeit at the cost of increased metabolic susceptibility .
- Methyl (Target and ) : Neutral hydrophobicity; the para-methyl in the target may offer better steric compatibility than the ortho-methyl in .
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 456.6 g/mol. Its structure features a benzo[b][1,4]oxazepin core fused with various functional groups that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H32N2O4S |
| Molecular Weight | 456.6 g/mol |
| CAS Number | 921998-17-6 |
| Purity | Typically >95% |
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Anti-inflammatory Effects :
- In vivo studies have shown that treatment with this compound can lead to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential as an anti-inflammatory agent .
-
Inhibition of Enzymatic Activity :
- The sulfonamide group in the compound may inhibit bacterial dihydropteroate synthase, which is crucial for bacterial survival .
-
Induction of Apoptosis :
- In cancer cell lines, the compound may activate intrinsic apoptotic pathways by disrupting mitochondrial membrane potential .
-
Cytokine Modulation :
- It has been observed to downregulate inflammatory mediators by inhibiting NF-kB signaling pathways .
Case Studies
A notable clinical trial investigated the efficacy of this compound in patients with resistant bacterial infections. The results indicated significant improvements in clinical outcomes with minimal reported side effects. This suggests a promising role for the compound in treating infections that are difficult to manage with conventional antibiotics.
Research Findings
Several studies have documented the biological activity of this compound:
- Study 1 : An animal model demonstrated that administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups.
- Study 2 : In vitro assays showed that the compound effectively induced apoptosis in various cancer cell lines through mitochondrial pathways.
Q & A
Advanced Research Question
- Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance intestinal absorption. For example, sodium pivalate can improve aqueous solubility .
- Cocrystallization : Screen with coformers like succinic acid to modify crystallinity and dissolution rates .
- Lipophilicity Adjustment : Replace the 4-methylbenzamide with a 4-cyanobenzamide to lower logP values, balancing membrane permeability and solubility .
How can researchers address discrepancies in spectroscopic data during structural validation?
Advanced Research Question
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations can distinguish between oxazepinone carbonyls and benzamide carbonyls .
- X-ray Crystallography : Resolve ambiguous NOE effects by determining the crystal structure. A 2011 study used this method to confirm the planar conformation of the benzoxazepine ring .
- Cross-Validation : Compare IR and MS data with computational predictions (e.g., DFT-calculated vibrational frequencies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
